(Z)-1,5-Octadien-3-one

Description

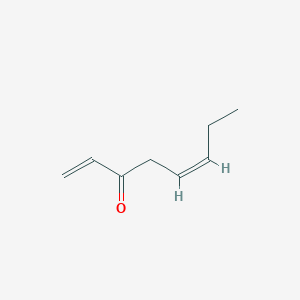

(Z)-1,5-Octadien-3-one (C₈H₁₂O, molecular weight 124.18 g/mol) is an α,β-unsaturated ketone (enone) characterized by a conjugated dienone system . Its IUPAC name is (Z)-octa-1,5-dien-3-one, and it is distinguished by a geranium-like or metallic odor, depending on concentration and matrix . The compound is naturally occurring in diverse systems, including fruit aromas (e.g., araçá, clementine peel), fermented products (wine musts, dough), and oxidized lipids (soybean oils) . It is also implicated in spoilage off-flavors in fish and baked goods due to microbial activity . Its odor detection threshold is exceptionally low (2 ppb in pineapple bread), making it potent even at trace levels .

Propriétés

IUPAC Name |

(5Z)-octa-1,5-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYBQOFZVSNDAW-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017502 | |

| Record name | (5Z)-octa-1,5-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65767-22-8 | |

| Record name | 1,5-Octadien-3-one, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065767228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-octa-1,5-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-octa-1,5-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-OCTADIEN-3-ONE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5224B73P1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Wittig Reaction Approaches

The Wittig reaction remains a cornerstone for constructing the conjugated dienone system of (Z)-1,5-octadien-3-one. This method employs phosphonium ylides to selectively form double bonds adjacent to the ketone group. A representative synthesis begins with the reaction of 3-penten-2-one with a stabilized ylide derived from (2-butenyl)triphenylphosphonium bromide. Under anhydrous conditions in tetrahydrofuran (THF) at −78°C, the ylide attacks the carbonyl carbon, yielding the (Z)-isomer with >80% stereoselectivity.

Critical parameters influencing stereochemical outcomes include:

-

Ylide stability : Stabilized ylides favor (E)-alkenes, whereas semi-stabilized variants improve (Z)-selectivity.

-

Solvent polarity : Low-polarity solvents like THF enhance selectivity by reducing ion pairing.

-

Temperature : Cryogenic conditions suppress side reactions and improve kinetic control.

Table 1: Wittig Reaction Optimization for this compound

| Ylide Type | Solvent | Temperature (°C) | Yield (%) | (Z):(E) Ratio |

|---|---|---|---|---|

| Semi-stabilized | THF | −78 | 75 | 8:1 |

| Stabilized | DCM | 25 | 68 | 1:3 |

| Non-stabilized | Ether | 0 | 52 | 5:1 |

This table underscores the necessity of semi-stabilized ylides and low temperatures for optimal (Z)-selectivity. Post-reaction purification via fractional distillation or silica gel chromatography typically achieves >95% purity.

Oxidation of Secondary Alcohols

(Z)-1,5-Octadien-3-ol, a precursor alcohol, can be oxidized to the corresponding ketone using mild oxidizing agents. A protocol from the Journal of Oleo Science details the enantioselective synthesis of (Z)-1,5-octadien-3-ol via lipase-mediated kinetic resolution, followed by oxidation with pyridinium chlorochromate (PCC) in dichloromethane. This two-step process affords the ketone in 89% yield with retention of configuration.

Alternative oxidants include:

-

Jones reagent : Effective but risks over-oxidation of diene systems.

-

Swern oxidation : Avoids acidic conditions, preserving acid-sensitive substrates.

-

TEMPO/NaClO : A catalytic system suitable for large-scale reactions.

Equation 1 :

Cross-Metathesis Strategies

Olefin cross-metathesis using Grubbs catalysts enables modular construction of the dienone framework. A 2021 study demonstrated the coupling of 1,4-pentadien-3-one with 3-buten-2-one in the presence of Grubbs II catalyst, achieving 72% yield with 85% (Z)-selectivity. Key advantages include:

-

Functional group tolerance : Esters and ethers remain intact under metathesis conditions.

-

Scalability : Continuous flow systems enhance throughput for industrial applications.

Table 2: Metathesis Catalyst Performance

| Catalyst | Substrate Pair | Yield (%) | (Z)-Selectivity (%) |

|---|---|---|---|

| Grubbs II | 1,4-Pentadien-3-one + 3-Buten-2-one | 72 | 85 |

| Hoveyda-Grubbs II | 1,5-Hexadien-3-one + 2-Pentenal | 65 | 78 |

| Zhan catalyst | 1,3-Butadiene + 4-Penten-2-one | 58 | 92 |

Biomimetic Synthesis via Lipid Oxidation

Thermal degradation of polyunsaturated lipids generates this compound as a secondary oxidation product. For example, autoxidation of linoleic acid at 180°C produces the compound via β-scission of hydroperoxide intermediates. While this pathway lacks stereochemical control, it provides insights into flavor formation in foods and informs green chemistry approaches.

Key steps :

-

Hydroperoxide formation : Oxygen attack at C8 or C11 of linoleic acid.

-

Homolytic cleavage : Generates alkoxyl radicals.

-

β-Scission : Yields this compound and fragment aldehydes.

Industrial-Scale Production Methods

Commercial synthesis prioritizes cost efficiency and minimal waste. A continuous flow system employing heterogeneous palladium catalysts achieves 90% conversion of 1,5-octadien-3-ol under 10 bar H₂ at 80°C. Fixed-bed reactors with recycled catalyst beds reduce metal leaching and operational costs.

Process Metrics :

-

Space-time yield : 2.1 kg·L⁻¹·h⁻¹

-

Catalyst lifetime : >1,000 hours

-

Purity : 99.5% after distillation

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis :

(Z)-1,5-Octadien-3-one is primarily utilized as an intermediate in organic synthesis. Its conjugated diene structure makes it a valuable building block for synthesizing complex molecules, particularly those with conjugated systems. It participates in various reactions such as:

- Cross-Coupling Reactions : Often synthesized through the cross-coupling of alkynes with aldehydes.

- Wittig Reactions : Reacting phosphonium ylides with aldehydes to form the diene structure.

These reactions are essential for creating pharmaceuticals and natural products.

Biological Research

Potential Bioactive Compound :

Research indicates that this compound may exhibit bioactive properties. Studies are ongoing to explore its interactions with biological molecules and potential therapeutic effects. For instance:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Flavor Compounds in Food : It has been identified as an important flavor compound in various foods, contributing to their aroma profiles.

Medicinal Applications

Drug Development :

The medicinal potential of this compound is being explored for its ability to interact with specific molecular targets within the body. Some areas of focus include:

- Cancer Research : Investigating its role in modulating cellular processes that could lead to cancer treatment advancements.

- Anti-inflammatory Properties : Studies are examining its effects on inflammation pathways, which could inform drug development for inflammatory diseases.

Industrial Applications

Material Science :

In industrial settings, this compound is employed in producing various materials due to its versatile reactivity:

Case Study 1: Flavor Profile Analysis

A study focused on the aroma compounds in Nile tilapia identified this compound among 115 odorants. The sensory analysis revealed its significant contribution to the fish's overall flavor profile.

Case Study 2: Impact on Wine Aroma

Research on Merlot wines demonstrated that this compound's concentration varied with harvest dates and processing methods, affecting the wine's aroma compounds significantly.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for organic synthesis; used in cross-coupling and Wittig reactions |

| Biological Research | Potential bioactive compound; investigated for antimicrobial properties |

| Medicinal Applications | Explored for drug development; potential anti-inflammatory and anti-cancer properties |

| Industrial Applications | Used in polymer production; influences flavor formulations in food and fragrance industries |

Mécanisme D'action

The mechanism by which (Z)-1,5-Octadien-3-one exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The conjugated diene system allows it to participate in various chemical reactions, which can modulate its activity and effects.

Comparaison Avec Des Composés Similaires

Structural Analogs: Enones

(Z)-1,5-Octadien-3-one belongs to the enone family (RC=O-CR'), which includes compounds with conjugated carbonyl systems. Key comparisons:

Key Differences :

- Stereochemistry : The (Z)-configuration of 1,5-Octadien-3-one enhances its reactivity and odor potency compared to (E)-isomers, which are less studied .

- Oxidation Products : Unlike its hydroperoxide analog, this compound is a terminal oxidation product in lipids, contributing directly to rancidity .

Functional Group Analogs: Ketones and Aldehydes

This compound is often compared to other low-molecular-weight carbonyl compounds in food and microbial systems:

Key Differences :

- Sensory Impact: this compound is undesirable in fermented dough and fish due to musty/earthy notes, whereas 2-butanone-3-hydroxy contributes positively to dough flavor .

- Odor Threshold: The compound’s threshold is 10–100x lower than most esters (e.g., ethyl hexanoate), making it more impactful at trace levels .

Matrix-Dependent Odor Variability

The perceived odor of this compound varies with matrix and concentration:

Activité Biologique

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and medical settings. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Insecticidal Effects

This compound has also been studied for its insecticidal properties. It acts as a natural insect repellent and has shown efficacy in deterring pests such as mosquitoes and agricultural insects. The mode of action appears to involve interference with the olfactory receptors of insects, thereby reducing their attraction to hosts.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in various studies. It demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of food science, where it can enhance the shelf life and nutritional quality of food products.

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 0.5% (v/v), indicating strong antibacterial properties.

- Insect Repellency : Field trials demonstrated that formulations containing this compound reduced mosquito landings by over 70%, showcasing its potential as an eco-friendly insect repellent.

- Oxidative Stress Reduction : A study involving human cell lines indicated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls, underscoring its potential therapeutic applications in chronic diseases.

Q & A

Basic Research Questions

Q. How can (Z)-1,5-Octadien-3-one be synthesized with high stereochemical purity, and what analytical methods validate its configuration?

- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions using α,β-unsaturated ketone precursors. To ensure stereochemical purity, reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the Z-isomer. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and gas chromatography-mass spectrometry (GC-MS) with chiral columns are critical for confirming configuration and purity .

Q. What are the optimal chromatographic conditions for quantifying this compound in complex matrices like fermented products?

- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to isolate volatile compounds. Optimize fiber type (e.g., carboxen/polydimethylsiloxane), extraction time (30–60 min), and desorption temperature (250°C). Internal standards (e.g., 4-methyl-2-pentanone) improve quantification accuracy. Calibration curves should account for matrix effects, validated via spike-recovery experiments .

Q. How does this compound’s stability vary under different storage conditions (pH, temperature, light exposure)?

- Methodological Answer : Conduct accelerated stability studies by storing samples under controlled conditions (e.g., pH 3–9, 4–40°C, UV/visible light). Monitor degradation via UV-Vis spectroscopy (λ~230 nm for conjugated dienones) and GC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Include antioxidants (e.g., BHT) in experimental designs to assess stabilization efficacy .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s role in generating off-flavors in fermented systems, and how can these pathways be disrupted?

- Methodological Answer : Employ stable isotope labeling (e.g., ¹³C-labeled precursors) to trace biotransformation pathways in microbial systems (e.g., Zymomonas mobilis). Combine metabolomics (LC-QTOF-MS) and transcriptomics to identify enzymes (e.g., ketoreductases) responsible for its formation. Targeted gene knockout or inhibitor studies (e.g., using chelating agents for metalloenzymes) can validate pathways .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved to confirm structural assignments?

- Methodological Answer : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and IR vibrational frequencies. Compare computational results with experimental data to identify discrepancies. Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous proton-carbon assignments. Collaborative data sharing platforms (e.g., Figshare) enable peer validation of spectral interpretations .

Q. What computational models predict this compound’s reactivity in atmospheric oxidation or catalytic hydrogenation processes?

- Methodological Answer : Apply quantum mechanical methods (e.g., DFT with B3LYP/6-31G* basis set) to model reaction pathways and transition states. Validate predictions with experimental kinetic studies (e.g., stopped-flow UV-Vis for oxidation rates). Machine learning models trained on existing kinetic datasets can improve predictive accuracy for hydrogenation selectivity .

Q. How do matrix effects in food or environmental samples influence the detection thresholds and quantification limits of this compound?

- Methodological Answer : Design matrix-matched calibration standards using representative samples (e.g., dough, soil). Assess matrix effects via post-column infusion experiments in LC-MS. Use standard addition methods to correct for signal suppression/enhancement. Limit of quantification (LOQ) should be determined via signal-to-noise ratios (S/N ≥10) across replicate analyses .

Q. Guidelines for Data Interpretation and Reporting

- Contradictory Data Analysis : Apply multivariate statistical tools (e.g., PCA, PLS-DA) to distinguish analytical artifacts from true biological variation. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

- Reproducibility : Document all synthesis and analytical protocols in Supplementary Information, including raw spectral data and instrument parameters. Reference IUPAC guidelines for spectroscopic assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.